Regioisomeric Structural Differentiation Versus the Closest Commercial Analog SC-7994737
The target compound and its closest commercial analog, 4-(1-allyl-1H-benzimidazol-2-yl)-1-tert-butyl-2-pyrrolidinone (SC-7994737), are regioisomers with distinct substitution vectors. In the target, the N-allyl group resides on the pyrrolidinone ring and the N-butyl group on the benzimidazole ring; in SC-7994737, the N-allyl is on the benzimidazole and the N-tert-butyl is on the pyrrolidinone . Additionally, the target employs an n-butyl chain versus the branched tert-butyl of the analog, altering steric bulk and lipophilicity at the respective ring positions . In benzimidazole-based kinase inhibitors, the N1-substituent of the benzimidazole forms critical hydrophobic contacts within the ATP-binding cleft; reversal of this substitution is predicted to reorient the entire scaffold within the pocket [1].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | N1-allyl on pyrrolidinone; N1-n-butyl on benzimidazole |
| Comparator Or Baseline | SC-7994737: N1-tert-butyl on pyrrolidinone; N1-allyl on benzimidazole |
| Quantified Difference | Complete regioisomeric reversal; n-butyl vs. tert-butyl (Δ2 branched methyl groups; ΔlogP ~0.5–0.8 units estimated) |
| Conditions | Structural comparison based on published chemical structures |
Why This Matters
For screening campaigns, regioisomers cannot be substituted without revalidation, as even minor substituent repositioning in the hinge-binding region can abolish kinase inhibitory activity entirely.
- [1] Sessions, E. H., Yin, Y., Bannister, T. D., Weiser, A., Griffin, E., Pocas, J., Cameron, M. D., Ruiz, C., Lin, L., Schürer, S. C., Schröter, T., LoGrasso, P., & Feng, Y. (2008). Benzimidazole- and benzoxazole-based inhibitors of Rho kinase. Bioorganic & Medicinal Chemistry Letters, 18(24), 6390–6393. View Source
